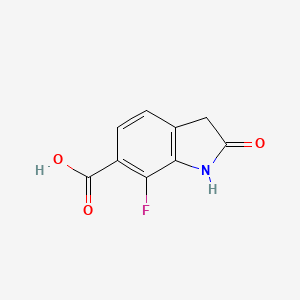
Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate is an organic compound belonging to the class of esters. It is characterized by the presence of a chlorophenyl group and a hydroxy group attached to a propanoate backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-chlorophenyl)propanoic acid with ethanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification techniques. The process may involve continuous flow reactors or batch reactors, depending on the production requirements. The choice of catalyst and reaction conditions can be optimized to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carboxylic acid group.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Various nucleophiles and electrophiles can be used to substitute the chlorine atom, depending on the desired functional group.
Major Products Formed:
Oxidation: 3-(2-chlorophenyl)propanoic acid
Reduction: Ethyl 3-(2-phenyl)-3-hydroxypropanoate
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand the interaction of chlorophenyl compounds with biological systems.
Industry: It is used in the production of various chemical products, including fragrances and flavors.
Mécanisme D'action
The mechanism by which Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the desired therapeutic outcome.
Comparaison Avec Des Composés Similaires
Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate can be compared with other similar compounds, such as:
Ethyl 3-(3-chlorophenyl)-3-hydroxypropanoate: Similar structure but with a different position of the chlorine atom on the phenyl ring.
Ethyl 3-(2-chlorophenyl)propanoate: Lacks the hydroxy group present in this compound.
Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate: Similar structure but with a bromine atom instead of chlorine.
These compounds may exhibit different chemical and biological properties due to the variations in their molecular structures.
Propriétés
Formule moléculaire |
C11H13ClO3 |
|---|---|
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H13ClO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,10,13H,2,7H2,1H3 |
Clé InChI |
QVFHOXCOCFJTHB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CC=CC=C1Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Ethyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15331716.png)
![5-Fluoro-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one](/img/structure/B15331723.png)
![3,4-Dimethoxy-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15331725.png)

